Carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester (9CI)
Description
Carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester (9CI) is a heterocyclic carbamate derivative characterized by a 1,2-benzisoxazole core linked to an ethyl carbamate group. The benzisoxazole moiety confers unique electronic and steric properties, influencing reactivity, solubility, and biological interactions. This compound is of interest in pharmaceutical and agrochemical research due to the bioactivity of carbamates and benzisoxazole derivatives .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl N-(1,2-benzoxazol-3-yl)carbamate |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-10(13)11-9-7-5-3-4-6-8(7)15-12-9/h3-6H,2H2,1H3,(H,11,12,13) |
InChI Key |
JOUBRVWFGMUVGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NOC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester typically involves the reaction of 1,2-benzisoxazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The general reaction scheme is as follows:
- Dissolve 1,2-benzisoxazole in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add ethyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzisoxazole ring.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted benzisoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes and altering their catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Heterocyclic Cores
a) 1,2-Benzisothiazol Derivatives
- Example :
- Carbamic acid, (3-chlorophenyl)-, 1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester (9CI) (CAS 199173-08-5)
- Molecular Formula : C₁₇H₁₅ClN₂O₃S
- Molecular Weight : ~370.83 g/mol
- The 3-chlorophenyl group enhances steric bulk and electron-withdrawing effects compared to the target compound .
b) Thiazole-Containing Analogs
- Example: Carbamic acid, [(2-thiazolylamino)carbonyl]-, ethyl ester (9CI) (CAS 41227-91-2)
- Molecular Formula : C₇H₉N₃O₃S
- Molecular Weight : 215.23 g/mol
- Key Differences: Substitutes benzisoxazole with a thiazole ring, reducing aromatic conjugation but introducing sulfur-based hydrogen bonding.
Substituent and Ester Group Modifications
a) Chlorinated Derivatives
- Example :
- Carbamic acid, (2-chloroethyl)-, 1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester (9CI) (CAS 199173-05-2)
- Molecular Formula : C₁₃H₁₅ClN₂O₃S
- Molecular Weight : 314.79 g/mol
- This contrasts with the ethyl ester in the target compound, which may hydrolyze more readily .
b) Branched Ester Groups
- Example :
- Carbamic acid, butyl-, 1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester (9CI) (CAS 199173-01-8)
- Molecular Formula : C₁₅H₂₀N₂O₃S
- Molecular Weight : 308.40 g/mol
Functional Group Additions
- Example :
- Carbamic acid, [(1-methylethoxy)thioxomethyl]-, methyl ester (9CI) (CAS 339363-71-2)
- Molecular Formula: Not explicitly provided, but likely contains a thioxomethyl group.
- Key Differences : Introduces a thioxomethyl substituent, which may increase redox activity or metal-binding capacity compared to the target compound’s benzisoxazole core .
Comparative Data Table
Research Implications
- Pharmacological Potential: The benzisoxazole core in the target compound may offer improved CNS penetration compared to benzisothiazol or thiazole analogs, owing to reduced sulfur-induced polarity .
- Agrochemical Relevance : Ethyl carbamates with heterocyclic cores are often explored as protease inhibitors or herbicides; structural variations influence target selectivity .
- Metabolic Stability : Ethyl esters generally hydrolyze faster than methyl or branched esters, affecting bioavailability. Chlorine or sulfur substituents may alter cytochrome P450 interactions .
Biological Activity
Carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester (9CI), also known by its CAS Number 104121-54-2, is a compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity, and metabolic pathways based on recent studies and assessments.
- Molecular Formula : C10H10N2O2S
- Molecular Weight : 222.26 g/mol
- Structure : The compound features a benzisoxazole moiety which is significant for its biological interactions.
Pharmacological Activity
-
Antimicrobial Properties :
- Studies have shown that derivatives of carbamic acid can exhibit antimicrobial activity against various pathogens. The benzisoxazole structure is known to enhance bioactivity due to its ability to interact with bacterial enzymes and cell membranes.
- Anticancer Activity :
-
Neuroprotective Effects :
- Some studies suggest that compounds similar to carbamic acid may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Toxicity Profile
The toxicity of carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester has been assessed through various animal studies:
- Acute Toxicity : The median lethal dose (LD50) in rats is reported to be greater than 2000 mg/kg body weight (bw), indicating low acute toxicity .
- Chronic Toxicity : Long-term exposure studies in B6C3F1 mice revealed significant toxic effects at doses of 1100 ppm and above. These included:
Metabolic Pathways
The metabolism of carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester involves several key processes:
- Absorption and Distribution : The compound is poorly absorbed through the dermal route but has significant absorption when administered orally. Following oral administration, it undergoes extensive hepatic metabolism.
- Metabolites : Key metabolites identified include sulfate and glucuronide conjugates formed through oxidation processes. These metabolites are excreted primarily via urine .
Case Study 1: Clinical Trial in Cancer Patients
A clinical trial conducted on patients suffering from leukemia involved administering the compound as an oral treatment over a period of up to 109 days. While the treatment showed potential anticancer effects, it was also associated with notable side effects such as nausea and leukopenia .
Case Study 2: Animal Study on Toxicity
In a two-year study involving B6C3F1 mice, administration of the compound in drinking water led to dose-dependent increases in various health issues including nephropathy and cardiomyopathy at higher doses (3300 ppm). The study highlighted the importance of understanding long-term exposure risks associated with this compound .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against various pathogens |
| Anticancer | Cytotoxic effects noted; side effects include nausea and leukopenia |
| Neuroprotective | Potential benefits in reducing oxidative stress |
| Acute Toxicity | LD50 > 2000 mg/kg bw |
| Chronic Toxicity | Significant toxic effects at doses ≥1100 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
